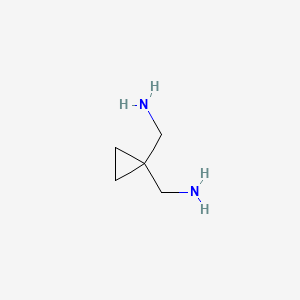

1,1-Cyclopropanedimethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[1-(aminomethyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-3-5(4-7)1-2-5/h1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRUVWQLCGKEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Value of Cyclopropane Frameworks in Advanced Molecular Design

The cyclopropane (B1198618) ring, the smallest of the cycloalkanes, is a recurring motif in medicinal chemistry and materials science. nih.govunl.pt Its prevalence is due to the unique structural and physicochemical properties it imparts to a molecule. nih.gov The strained three-membered ring endows molecules with a rigid conformation, which can be advantageous for locking a molecule into its biologically active form, potentially leading to a significant increase in potency. unl.ptacs.org This conformational constraint has been instrumental in the development of various drugs. nih.gov

Furthermore, the cyclopropyl (B3062369) group offers an improvement in metabolic stability over linear alkyl groups in some cases, resulting in a superior pharmacokinetic profile. unl.pt Its C-H bonds are shorter and stronger than those in alkanes, contributing to this stability. acs.org The cyclopropane ring can also act as a bioisostere for other chemical groups, such as alkenes and phenyl rings, allowing chemists to fine-tune the properties of a molecule. nih.govresearchgate.net The unique electronic properties of the cyclopropyl group, including its ability to participate in conjugation with adjacent p-orbitals, further expand its utility in molecular design. unl.pt

| Property of Cyclopropane Ring | Significance in Molecular Design |

| Rigidity | Locks molecules into bioactive conformations, enhancing potency. unl.ptacs.org |

| Metabolic Stability | Can lead to improved pharmacokinetic profiles compared to linear alkyl groups. unl.pt |

| Bioisosterism | Serves as a replacement for other functional groups to optimize molecular properties. nih.govresearchgate.net |

| Electronic Properties | Participates in conjugation, influencing the electronic nature of the molecule. unl.pt |

The Foundational Role of Diamine Functionalities in Chemical Scaffolds

Diamine functionalities, which consist of two amine groups, are fundamental building blocks in organic synthesis. fiveable.me They are particularly important in the creation of polymers, such as polyamides and polyureas, where they act as monomers. wikipedia.org The presence of two reactive amine groups allows for the formation of extended and cross-linked structures, which can enhance the mechanical and thermal properties of materials. fiveable.melongdom.org

In the context of medicinal chemistry, diamines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. fiveable.me The two amine groups can act as nucleophiles, participating in a variety of chemical reactions to build more complex molecular architectures. fiveable.me This dual reactivity is a key feature that allows for the creation of diverse and intricate molecules. fiveable.me Vicinal diamines, where the amino groups are on adjacent carbons, are a common structural motif in many biologically active compounds and are used as ligands in coordination chemistry. wikipedia.orgresearchgate.net

Historical Development and Evolution of Bifunctional Cyclopropane Derivatives

The journey of bifunctional cyclopropane (B1198618) derivatives in chemical research has been one of continuous innovation. Early interest in cyclopropanes was driven by their unique strained ring system and the interesting chemical transformations they could undergo. researchgate.net Over time, the focus shifted towards harnessing these properties for practical applications, particularly in medicinal chemistry. researchgate.net

The development of new synthetic methods has been a major driver in the evolution of these compounds. rsc.org Initially, the synthesis of complex cyclopropane derivatives was often challenging due to the high ring strain. researchgate.net However, the advent of modern catalytic methods, including transition-metal catalysis and organocatalysis, has provided chemists with powerful tools to construct these intricate structures with high levels of control over stereochemistry. rsc.orgorganic-chemistry.org For instance, the development of enantioselective cyclopropanation reactions has been a significant milestone, allowing for the synthesis of chiral cyclopropane-containing molecules with high optical purity. rsc.org The concise synthesis of spiro-cyclopropane compounds from indole (B1671886) derivatives and sulfur ylides represents another key advancement in this area. researchgate.net These methodological advancements have made a wide array of bifunctional cyclopropane derivatives, including 1,1-Cyclopropanedimethanamine, more accessible for research and development.

Current Academic Research Landscape and Emerging Methodological Trends

The current research landscape for 1,1-Cyclopropanedimethanamine and related bifunctional cyclopropanes is vibrant and expanding. A significant area of focus is their application as building blocks in the synthesis of novel peptidomimetics. nih.gov The rigid cyclopropane (B1198618) core can be used to mimic the secondary structures of peptides, leading to the development of new therapeutic agents. nih.gov

Emerging methodological trends are centered on the development of more efficient and sustainable synthetic routes. This includes the use of photocatalysis and bifunctional reagents to streamline the synthesis of cyclopropane derivatives. organic-chemistry.org There is also a growing interest in the catalytic asymmetric synthesis of these compounds, which is crucial for producing enantiomerically pure drugs. rsc.org Researchers are exploring the use of novel chiral catalysts, including organocatalysts and metal complexes, to achieve high levels of stereocontrol in cyclopropanation reactions. rsc.org The development of methods for the synthesis of enantiomerically pure cyclopropanes from cyclopropylboronic acids is another active area of investigation. acs.org These advancements are paving the way for the broader application of this compound and other bifunctional cyclopropanes in various fields of chemical science.

An in-depth exploration of the synthetic pathways leading to this compound and its related derivatives reveals a variety of sophisticated chemical strategies. These methods focus on both the intricate construction of the strained cyclopropane ring and the precise installation of the key geminal dimethanamine functional groups.

Computational and Theoretical Chemistry Approaches to 1,1 Cyclopropanedimethanamine Systems

Quantum Chemical Studies and Electronic Structure Analysis

There is currently no publicly available research detailing the quantum chemical properties of 1,1-Cyclopropanedimethanamine.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insight into the behavior of molecules over time. However, no MD studies focused on this compound could be located.

Advanced Computational Modeling Techniques

Advanced computational techniques, including Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the complex behaviors of chemical systems. These approaches are crucial for understanding the structure-property relationships in molecules such as this compound.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. nih.gov DFT methods are widely used to investigate the mechanisms of chemical reactions, including those involving cyclopropane (B1198618) derivatives. nih.govacs.org For instance, DFT calculations can clarify reaction pathways, identify transition states, and explain the origins of selectivity in reactions like cyclopropanation. nih.govacs.org

In the context of this compound, DFT could be applied to:

Determine Ground State Geometry: Optimizing the molecule's structure to find the most stable three-dimensional arrangement of its atoms.

Analyze Vibrational Frequencies: Calculating the infrared spectrum to characterize stable structures and transition states.

Investigate Reaction Mechanisms: Modeling the ring-opening reactions or the participation of the amine groups in chemical transformations to understand energy barriers and reaction kinetics. beilstein-journals.org

Predict Electronic Properties: Calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution to understand the molecule's reactivity.

The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. researchgate.net Hybrid functionals like B3LYP are commonly employed for organic molecules, as they often provide reliable results for both geometries and energies. acs.org The M06-2X functional is another popular choice, particularly for mechanistic studies of organic reactions. mdpi.com

| DFT Functional | Typical Application in Cyclopropane Systems | Strengths |

|---|---|---|

| B3LYP | Geometry optimization, vibrational frequencies, conformational analysis acs.org | Well-balanced for a wide range of organic molecules. |

| M06-2X | Reaction mechanisms, transition state analysis, non-covalent interactions mdpi.com | Good performance for kinetics and thermochemistry. |

| ωB97X-D | Systems with dispersion interactions, thermochemistry mdpi.com | Includes empirical dispersion correction for better accuracy in non-covalent interactions. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a systematic way to improve the accuracy of calculations. acs.orgresearchgate.net While computationally more demanding than DFT, they are often used as a benchmark for accuracy.

A crucial aspect of both DFT and ab initio calculations is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set represents a trade-off between accuracy and computational cost. uniovi.es

For a molecule like this compound, which contains nitrogen atoms with lone pairs, the inclusion of diffuse functions in the basis set can be important for accurately describing the electron distribution. acs.org Polarization functions are also essential for describing the strained cyclopropane ring and the bonding involving the nitrogen atoms correctly.

Commonly used basis sets include:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(2d,p)): These are widely used due to their balance of cost and accuracy for a variety of systems. rowansci.com The addition of polarization functions (like (d)) and diffuse functions (like +) improves the description of bonding and non-bonded interactions. researchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation of results. chemrxiv.org The "aug" prefix indicates the addition of diffuse functions.

Studies on similar molecules like aminomethyl cyclopropane have shown that the predicted conformational stability can be sensitive to the choice of basis set and computational method, highlighting the importance of careful selection. acs.org

| Basis Set | Description | Typical Use Case |

|---|---|---|

| 6-31G(d) | Double-zeta split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. chemrxiv.org |

| 6-311+G(d,p) | Triple-zeta split-valence with diffuse functions on heavy atoms and polarization functions on all atoms. | More accurate energy calculations and systems with anions or lone pairs. |

| cc-pVTZ | Correlation-consistent polarized triple-zeta. | High-accuracy calculations where electron correlation is important. |

| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions. | High-accuracy calculations for anions and weak interactions. chemrxiv.org |

Machine Learning Integration in Chemical Discovery and Property Prediction

Machine learning (ML) is increasingly being integrated into chemical research to accelerate the discovery of new molecules and predict their properties. nih.govresearchgate.net By training models on large datasets of known molecules and their properties, ML can make rapid predictions for new, uncharacterized compounds, significantly reducing the need for expensive and time-consuming experiments or high-level quantum chemical calculations. research.google

Quantitative Structure-Property Relationship (QSPR) models are a key application of ML in this field. nih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and a specific property. nih.gov For this compound and its derivatives, a QSPR workflow would typically involve:

Data Collection: Assembling a dataset of similar molecules with experimentally measured or computationally derived properties of interest (e.g., solubility, boiling point, biological activity).

Molecular Representation: Converting the chemical structures into a machine-readable format. This can be done using molecular descriptors (numerical values representing topological, geometric, or electronic features) or by using representations like molecular fingerprints or graph-based structures. chemrxiv.org

Model Training: Using an ML algorithm (e.g., Random Forest, Support Vector Machines, or Neural Networks) to learn the relationship between the molecular representations and the target property. researchgate.net

Validation and Prediction: Evaluating the model's performance on a separate test set to ensure its predictive power and then using the trained model to predict the properties of new molecules like this compound.

This approach can be used to screen virtual libraries of compounds to identify candidates with desired properties, guiding synthetic efforts and accelerating the discovery process. mdpi.com

| Step | Description | Example for this compound |

|---|---|---|

| 1. Define Target Property | Select a physicochemical or biological property for prediction. | Aqueous solubility or receptor binding affinity. |

| 2. Curate Dataset | Gather data on a diverse set of amines or cyclopropane derivatives. | Collect solubility data from chemical databases. |

| 3. Generate Molecular Descriptors | Calculate numerical features from the molecular structures. | Topological indices, molecular weight, number of hydrogen bond donors/acceptors. |

| 4. Train ML Model | Apply an algorithm to learn the structure-property mapping. | Use a Gradient Boosting or Neural Network model. |

| 5. Validate Model | Assess the model's accuracy on unseen data. | Use cross-validation and an external test set. |

| 6. Make Predictions | Use the validated model to predict the property for the target molecule. | Predict the solubility of this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an exceptionally powerful tool for elucidating the carbon-hydrogen framework of this compound. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign every proton and carbon atom and to probe the molecule's three-dimensional structure and dynamic behavior in solution. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropane ring and the aminomethyl groups. Due to the high degree of symmetry in the parent cyclopropane molecule, all its protons are equivalent and show a single peak at 0.22 ppm. docbrown.info In this compound, the substitution breaks some of this symmetry.

Cyclopropyl (B3062369) Protons (C2-H, C3-H): The four protons on the methylene (B1212753) groups of the cyclopropane ring are chemically equivalent due to rapid bond rotation. They are expected to resonate in a highly shielded, upfield region of the spectrum, characteristic of cyclopropyl protons. caltech.edudtic.mil Their signal would likely appear as a singlet or a narrow multiplet.

Aminomethyl Protons (-CH₂NH₂): The four protons of the two methylene groups attached to the nitrogen atoms are also chemically equivalent. These protons are deshielded by the adjacent electronegative nitrogen atom and are expected to appear at a lower field compared to the cyclopropyl protons.

Amine Protons (-NH₂): The four protons of the primary amine groups will likely appear as a broad signal. Its chemical shift is highly dependent on experimental conditions such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. masterorganicchemistry.com For this compound, three distinct signals are anticipated.

Quaternary Cyclopropyl Carbon (C1): This carbon, bonded to the two aminomethyl groups, is unique and will produce a distinct signal. Quaternary carbons typically show weaker signals. oregonstate.edu

Methylene Cyclopropyl Carbons (C2, C3): The two methylene carbons of the cyclopropane ring are equivalent and will produce a single, highly shielded signal at a characteristic upfield chemical shift.

Aminomethyl Carbons (-CH₂NH₂): The two carbons of the aminomethyl groups are equivalent. Their resonance will be shifted downfield due to the deshielding effect of the attached nitrogen atoms. libretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C1-H | N/A (Quaternary C) | N/A | 20 - 30 | Singlet |

| C2/C3-H | Cyclopropyl CH₂ | 0.4 - 0.8 | 10 - 15 | Singlet |

| -CH₂NH₂ | Aminomethyl CH₂ | 2.7 - 3.2 | 40 - 50 | Singlet |

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu While limited for this compound due to the expected equivalence of protons within the cyclopropyl and aminomethyl groups, it would confirm the absence of coupling between these two distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). scribd.com It would definitively link the upfield proton signal to the upfield cyclopropyl carbon signal (C2/C3) and the downfield aminomethyl proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation. wikipedia.org NOESY could reveal spatial relationships between the protons of the aminomethyl groups and the protons on the face of the cyclopropane ring, helping to define the rotational conformation of the side chains relative to the ring.

Interactive Table 2: Expected 2D NMR Correlations for this compound.

| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Cyclopropyl CH₂ | (none expected) | Confirms isolated spin system |

| Aminomethyl CH₂ | (none expected) | Confirms isolated spin system | |

| HSQC | Cyclopropyl CH₂ | C2/C3 | Direct C-H bond connectivity |

| Aminomethyl CH₂ | -CH₂NH₂ Carbon | Direct C-H bond connectivity | |

| HMBC | Cyclopropyl CH₂ | C1, C2/C3 | 2- and 3-bond connectivity |

| Aminomethyl CH₂ | C1, -CH₂NH₂ Carbon | Confirms attachment to C1 |

| NOESY | Aminomethyl CH₂ | Cyclopropyl CH₂ | Through-space proximity, conformational analysis |

The two aminomethyl groups in this compound can rotate around the C1-CH₂ bonds. If the energy barrier to this rotation is sufficiently high, distinct conformers may exist that interconvert on the NMR timescale. copernicus.org Dynamic NMR studies, which involve recording spectra at variable temperatures, can provide insight into these processes. nih.gov

At room temperature, if the rotation is fast, the NMR spectrum will show averaged signals for the equivalent protons and carbons. However, upon cooling, the rate of interconversion may slow down. If the exchange rate becomes slow enough on the NMR timescale, the signals for the chemically non-equivalent nuclei in the different conformers may broaden and eventually resolve into separate peaks. Analysis of these changes can be used to determine the thermodynamic and kinetic parameters of the conformational exchange process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rug.nl These methods are excellent for identifying the functional groups present and can also provide information about molecular conformation. purdue.edu

The IR and Raman spectra of this compound are expected to be rich in information, displaying characteristic bands for the amine groups, the methylene groups, and the cyclopropane ring.

N-H Vibrations: The primary amine groups will give rise to N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). N-H bending (scissoring) vibrations are expected around 1590-1650 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the cyclopropane ring are characteristically found at higher frequencies (>3000 cm⁻¹) than those of typical alkanes. docbrown.info The C-H stretching of the aminomethyl CH₂ groups will appear just below 3000 cm⁻¹. CH₂ bending (scissoring) vibrations are expected around 1450 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic skeletal vibrations, including a "ring breathing" mode, which are often observed in the fingerprint region of the spectrum (e.g., around 1020 cm⁻¹). docbrown.info These bands are strong indicators of the presence of the three-membered ring.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Cyclopropyl (-CH₂) | 3000 - 3100 | Medium |

| C-H Stretch (asymmetric & symmetric) | Methylene (-CH₂) | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C-H Bend (Scissoring) | Methylene (-CH₂) | ~1450 | Medium |

Vibrational spectroscopy can serve as a powerful tool for "conformational fingerprinting." mdpi.comnih.gov Different stable conformations (rotamers) of a molecule will have subtly different vibrational spectra because the vibrational frequencies are sensitive to the local molecular geometry. The fingerprint region (400–1500 cm⁻¹) is particularly sensitive to these small structural variations. docbrown.info

For this compound, rotation of the two aminomethyl groups can lead to several possible conformers. Studies on the related molecule aminomethyl cyclopropane have shown the existence of multiple conformers that can be identified by temperature-dependent FT-IR spectroscopy in cryogenic solutions. acs.org By analogy, it is expected that the vibrational spectrum of this compound would exhibit bands whose intensities or positions change with temperature or solvent polarity. These changes would reflect shifts in the equilibrium populations of the different conformers. By correlating the observed spectral changes with theoretical calculations, it is possible to assign specific spectral features to individual conformers, thereby creating a conformational fingerprint of the molecule. nih.govrsc.org

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis of this compound

The comprehensive characterization of a chemical entity is foundational to understanding its reactivity, properties, and potential applications. For this compound, a diamine featuring a unique geminal substitution on a cyclopropane ring, a suite of advanced spectroscopic techniques is indispensable for unambiguously determining its structure and stereochemistry. This article delves into the application of mass spectrometry, chiroptical spectroscopies, and X-ray crystallography for the detailed analysis of this compound.

Applications of 1,1 Cyclopropanedimethanamine in Advanced Materials Science

Polymer Chemistry and Network Formation

The presence of two primary amine groups makes 1,1-Cyclopropanedimethanamine a versatile precursor in polymer synthesis, capable of acting as both a linear monomer and a network-forming cross-linking agent.

As a diamine, this compound can participate in step-growth polymerization with complementary difunctional monomers. A primary application is in the synthesis of polyamides through reaction with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. researchgate.net The resulting polyamides would feature the cyclopropane (B1198618) unit directly in the polymer backbone, which is expected to influence the material's thermal and mechanical properties.

The incorporation of the compact, rigid cyclopropane ring, in contrast to more flexible linear aliphatic diamines, could lead to polyamides with:

Higher Glass Transition Temperatures (Tg): The restricted bond rotation of the cyclopropane unit would stiffen the polymer chains, likely increasing the temperature at which the material transitions from a glassy to a rubbery state. ncl.res.in

Modified Crystallinity: The non-linear, three-dimensional nature of the 1,1-disubstituted cyclopropane unit could disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with improved solubility in organic solvents. ncl.res.in

Enhanced Mechanical Strength: The inherent rigidity of the monomer unit could contribute to a higher tensile strength and modulus in the final polymer.

The general reaction for the formation of a polyamide from this compound and a diacyl chloride is shown below:

n H₂N-CH₂-(C₃H₄)-CH₂-NH₂ + n ClOC-R-COCl → [-HN-CH₂-(C₃H₄)-CH₂-NH-OC-R-CO-]n + 2n HCl

The two primary amine groups of this compound contain a total of four active hydrogen atoms, making the molecule an effective cross-linking agent, particularly for epoxy resins. threebond.co.jp In this role, it is often referred to as a curing agent or hardener. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction, forming a highly cross-linked, three-dimensional thermoset network. threebond.co.jp

As a cycloaliphatic amine, this compound is expected to impart properties that are characteristic of this class of curing agents, including excellent mechanical strength, good thermal stability, and high chemical resistance. The rigidity of the cyclopropane structure could further enhance these properties compared to more flexible cycloaliphatic diamines like isophorone (B1672270) diamine. Cross-linking with this diamine would create a network with short, stiff segments between junction points, potentially leading to materials with very high hardness and thermal stability. chempoint.com

Below is a hypothetical comparison of properties for an epoxy resin cured with this compound versus other common amine curing agents.

| Curing Agent | Type | Expected Glass Transition (Tg) | Expected Hardness | Pot Life |

| This compound | Cycloaliphatic | High | Very High | Moderate |

| Ethylenediamine | Aliphatic | Low | Moderate | Short |

| Isophorone diamine | Cycloaliphatic | High | High | Long |

| m-Phenylenediamine | Aromatic | Very High | High | Very Long (Requires Heat) |

Development of Functional Materials

The unique structure of this compound can be leveraged to create functional materials with tailored properties for specialized applications.

Smart materials are designed to respond to external stimuli such as pH, temperature, or the presence of specific chemicals. nih.gov The rigid and well-defined structure of the 1,1-cyclopropane unit could be used to create specific, pre-organized cavities within a cross-linked polymer network. These cavities could be tailored for molecular recognition, allowing the material to selectively bind to target molecules. Furthermore, the amine groups, being basic, can be protonated at low pH. Incorporating this unit into a hydrogel could make the material pH-responsive; at low pH, protonation would lead to electrostatic repulsion between chains, causing the hydrogel to swell.

Organic-inorganic hybrid materials combine the properties of polymers with those of inorganic materials like silica (B1680970) or metal oxides. The two amine groups of this compound provide reactive handles for grafting the molecule onto inorganic surfaces or integrating it into an inorganic network. For instance, it could be used in a sol-gel process with alkoxysilanes. The amine groups can interact with metal nanoparticles, acting as a stabilizing or capping agent to prevent aggregation, similar to how other amine-containing polymers are used to stabilize silver nanoparticles. mdpi.com This would result in a hybrid material with the mechanical properties of the polymer matrix and the functional (e.g., antimicrobial, catalytic) properties of the embedded nanoparticles. mdpi.com

Nanotechnology and Nanomaterials Science

In the realm of nanotechnology, materials are structured on the nanometer scale (1-100 nm) to achieve unique properties. researchgate.net this compound could be a valuable molecule in this field.

The diamine functionality allows it to be used for the surface functionalization of nanomaterials such as carbon nanotubes or graphene oxide. This modification can improve their dispersion in polymer matrices and provide reactive sites for further chemical transformations.

Additionally, its rigid and compact structure could make it an effective structure-directing agent in the synthesis of nanoporous materials, such as metal-organic frameworks (MOFs) or zeolites. In this role, it would act as a template around which the inorganic framework is built, and upon its removal, a porous structure with a specific pore size and shape would be left behind. The defined geometry of the cyclopropane unit could help achieve precise control over the final pore architecture.

Self-Assembled Nanostructures and Architectures

The principles of self-assembly involve the spontaneous organization of molecules into ordered structures. This field extensively utilizes molecules with specific functional groups and geometries that promote non-covalent interactions, leading to the formation of complex nanostructures. However, research on this compound's role as a building block or directing agent in such systems has not been reported.

Surface Modification and Coating Technologies

Surface modification techniques are critical for tailoring the properties of materials for specific applications, including enhancing adhesion, biocompatibility, or chemical resistance. Amines are a class of compounds often used for surface functionalization. Despite this, there are no available studies that describe the use of this compound for surface modification or as a component in coating technologies.

Bio-Inspired Materials and Biomimetic Systems

Bio-inspired materials science seeks to mimic natural designs and processes to create novel materials with unique properties. This often involves complex organic molecules that can replicate biological functions or structures. There is currently no evidence in the scientific literature to suggest that this compound has been investigated or utilized in the development of bio-inspired or biomimetic systems.

Future Research Directions and Perspectives on 1,1 Cyclopropanedimethanamine

Exploration of Uncharted Reactivity and Novel Transformations

The strained three-membered ring of 1,1-Cyclopropanedimethanamine is a key feature that could be exploited in a variety of novel chemical transformations. The C-C bonds within the cyclopropane (B1198618) ring possess a higher p-character than typical alkanes, rendering them susceptible to cleavage under certain conditions. Future research could focus on transition-metal-catalyzed ring-opening reactions, which could provide access to a diverse array of functionalized acyclic and heterocyclic structures. For instance, reactions involving rhodium or palladium catalysts could lead to the formation of unique organometallic intermediates that can be trapped with various electrophiles, leading to complex molecular architectures.

Furthermore, the gem-diamino groups offer a handle for a range of transformations. Intramolecular reactions between the two amine groups, or with a suitably positioned functional group introduced elsewhere in the molecule, could lead to the formation of novel bicyclic or spirocyclic systems. The development of methods for the selective mono- or di-functionalization of the amine groups would also be a valuable area of investigation, allowing for the synthesis of a wide range of derivatives with tailored properties. The exploration of cycloaddition reactions where the cyclopropane ring acts as a three-carbon synthon is another promising avenue. rsc.orgrsc.orgresearchgate.netresearchgate.net

A summary of potential novel transformations is presented in the table below:

| Transformation Type | Potential Products | Key Research Focus |

| Metal-Catalyzed Ring Opening | Functionalized diamines, heterocyclic compounds | Catalyst development, reaction optimization |

| Intramolecular Cyclization | Bicyclic and spirocyclic nitrogen-containing compounds | Design of precursors, development of cyclization methodologies |

| Selective Amine Functionalization | Mono- and di-substituted derivatives | Development of protecting group strategies, selective reagents |

| Cycloaddition Reactions | Carbocyclic and heterocyclic ring systems | Exploration of reaction partners, catalyst systems |

Development of Highly Selective and Efficient Catalytic Applications

The two primary amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Diamine ligands are well-established in a variety of metal-catalyzed reactions, including copper-catalyzed cross-coupling reactions and asymmetric transfer hydrogenation. nih.govrsc.orgresearchgate.netmit.edunih.gov The rigid cyclopropane backbone of this compound could enforce a specific geometry on the metal center, potentially leading to high levels of stereoselectivity in asymmetric catalysis.

Future research in this area could involve the synthesis and characterization of a range of metal complexes with this compound as a ligand. The catalytic activity of these complexes could then be evaluated in a variety of important organic transformations, such as C-C and C-N bond formation reactions. The development of chiral derivatives of this compound could also open the door to new classes of asymmetric catalysts. The unique steric and electronic properties conferred by the gem-diaminomethylcyclopropane scaffold could lead to catalysts with novel reactivity and selectivity profiles.

Potential catalytic applications are outlined in the following table:

| Catalytic Application | Metal Center | Potential Advantages |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | High enantioselectivity due to rigid ligand backbone |

| Cross-Coupling Reactions | Copper, Palladium | Enhanced catalytic activity and stability |

| Polymerization Reactions | Various transition metals | Control over polymer microstructure and properties |

Integration into Advanced Hybrid Material Systems and Devices

The bifunctional nature of this compound makes it a promising building block for the construction of advanced materials. The two amine groups can participate in polymerization reactions to form novel polyamides or polyureas. The incorporation of the rigid cyclopropane unit into the polymer backbone could lead to materials with enhanced thermal stability and mechanical properties. specialchem.comnih.govresearchgate.netmdpi.comacs.org

A particularly exciting area for future research is the use of this compound as an organic linker in the synthesis of metal-organic frameworks (MOFs). The diamine functionality can coordinate to metal ions to form porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The specific geometry of this compound could lead to the formation of MOFs with unique pore structures and properties.

The potential for integrating this compound into various material systems is summarized below:

| Material Type | Potential Properties | Research Focus |

| Polyamides/Polyureas | High thermal stability, enhanced mechanical strength | Polymerization studies, material characterization |

| Metal-Organic Frameworks (MOFs) | Unique pore structures, high surface area | Synthesis of novel MOFs, investigation of gas sorption and catalytic properties |

| Functionalized Surfaces | Modified surface chemistry for sensing or catalysis | Methods for surface grafting, characterization of modified surfaces |

Application of Emerging Computational Methodologies and Predictive Modeling

Computational chemistry can play a crucial role in guiding the exploration of this compound's chemistry. Quantum mechanical calculations, such as density functional theory (DFT), can be used to investigate the molecule's electronic structure, conformational preferences, and reactivity. These studies can provide valuable insights into the mechanisms of potential reactions and help to predict the feasibility of new transformations. arxiv.orgcsmres.co.ukchemrxiv.orgnih.govdaneshyari.com

Predictive modeling, including machine learning approaches, could be employed to accelerate the discovery of new catalysts and materials based on the this compound scaffold. By training models on experimental data, it may be possible to predict the catalytic performance of different metal complexes or the properties of new polymers. acs.orgmdpi.comresearchgate.netnih.govoulu.fi This in silico approach can help to prioritize experimental efforts and reduce the time and resources required for discovery.

The application of computational methods can be broken down as follows:

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict reactivity | Understanding of reaction pathways, identification of key intermediates and transition states |

| Molecular Dynamics (MD) Simulations | Study conformational dynamics of polymers and MOFs | Insight into material properties and guest-host interactions |

| Machine Learning (ML) | Predict catalytic activity and material properties | Accelerated discovery of new catalysts and materials |

Expanding the Scope in Targeted Molecular Design and Discovery

The cyclopropane ring is a valuable motif in medicinal chemistry, as its incorporation into drug candidates can lead to improved metabolic stability and binding affinity. rsc.orgrsc.orgresearchgate.net The rigid nature of the cyclopropane scaffold in this compound can be used to create conformationally constrained analogues of biologically active molecules. lifechemicals.com The two amine groups provide convenient points for the attachment of various pharmacophores, allowing for the rapid generation of diverse compound libraries for drug discovery.

Future research in this area could focus on the design and synthesis of novel bioactive compounds based on the this compound core. For example, it could be used as a scaffold to mimic peptide beta-turns or to present functional groups in a specific spatial orientation for optimal interaction with a biological target. The unique three-dimensional shape of this building block could lead to the discovery of new drugs with novel mechanisms of action.

Key areas for targeted molecular design include:

| Application Area | Design Strategy | Potential Therapeutic Targets |

| Peptidomimetics | Mimicking peptide secondary structures | Proteases, G-protein coupled receptors |

| Fragment-Based Drug Discovery | Use as a rigid 3D scaffold | Various enzymes and receptors |

| Bioisosteric Replacement | Replacing flexible linkers to improve properties | A wide range of drug candidates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。